molecular formula C14H20F3N3 B2589917 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine CAS No. 1154664-52-4

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine

Cat. No.: B2589917
CAS No.: 1154664-52-4
M. Wt: 287.33
InChI Key: NXCRRKGFNCSZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks corresponding to:
    • Aromatic protons (phenyl ring): Splitting patterns influenced by amino and trifluoromethyl substituents.
    • Piperidine protons : Multiplets due to vicinal couplings.
    • N,N-dimethylamino protons : Singlet for the methyl groups.
  • ¹⁹F NMR : A singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy

  • Amino Group : N–H stretching (~3300–3500 cm⁻¹).
  • Trifluoromethyl Group : C–F stretching (~1100–1300 cm⁻¹).
  • Piperidine Ring : C–N vibrations (~1250–1350 cm⁻¹).

Mass Spectrometry (MS)

  • Molecular Ion Peak (M⁺) : m/z 287.32 (C₁₄H₂₀F₃N₃).
  • Fragmentation : Loss of trifluoromethyl (m/z 287.32 → 234.29) or dimethylamino groups (m/z 287.32 → 225.16).

Crystallographic Data and Conformational Analysis

No crystallographic data (e.g., X-ray diffraction) are available for this compound. However, computational modeling suggests:

  • Piperidine Ring Conformation : Likely adopts a chair-like structure, with the dimethylamino group in an equatorial position to minimize steric strain.
  • Phenyl Group Orientation : The amino group may engage in hydrogen bonding with the piperidine’s nitrogen, influencing the molecule’s planarity.

The absence of experimental data underscores the need for further structural studies to confirm these hypotheses.

Properties

IUPAC Name

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c1-19(2)10-5-7-20(8-6-10)11-3-4-13(18)12(9-11)14(15,16)17/h3-4,9-10H,5-8,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRRKGFNCSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the aromatic ring: The trifluoromethyl group is introduced to the aromatic ring through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where the trifluoromethylated aromatic compound reacts with an amine source under suitable conditions.

    Piperidine ring formation: The piperidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.

    Dimethylation: The final step involves the dimethylation of the piperidine nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells. For instance, a study demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments such as bleomycin . The mechanism involves interaction with specific protein binding sites, enhancing the efficacy of the treatment.

Neuropharmacology

The compound has shown promise in treating neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can potentially improve cognitive function by increasing acetylcholine levels in the brain . Additionally, studies have indicated that modifications to the piperidine structure can enhance brain exposure and bioavailability of the active agents .

Antimicrobial Properties

Research into piperidine derivatives has also uncovered antimicrobial activities against various pathogens. Compounds similar to 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine have been evaluated for their effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens affecting crops like tomatoes .

Synthesis and Functionalization

The synthesis of this compound is significant in organic chemistry. It serves as a precursor for creating more complex molecules through various reactions, including reductive amination and cyclization techniques. These synthetic pathways allow for the exploration of new derivatives with enhanced biological activities or novel properties .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in FaDu cells; better than bleomycin
NeuropharmacologyInhibition of acetylcholinesterase; improved cognitive function
Antimicrobial ActivityEffective against Xanthomonas axonopodis and Ralstonia solanacearum
Synthetic PathwaysUtilized in creating complex piperidine derivatives through cyclization and functionalization

Mechanism of Action

The mechanism of action of 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The amino group can form hydrogen bonds with target proteins, while the piperidine ring provides structural rigidity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Trifluoromethyl Substitution
  • 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine (): Replacing -CF₃ with a methoxy (-OCH₃) group reduces lipophilicity (clogP: ~2.5 vs. The methoxy group may decrease metabolic stability due to oxidative demethylation pathways, whereas -CF₃ is resistant to oxidation .
Isopropoxy Substitution
  • Molecular weight increases by ~30 Da (279.34 vs. 249.35 for the methoxy analog), impacting bioavailability .

Piperidine vs. Piperazine Derivatives

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) (): Replaces the piperidine with a piperazine ring and incorporates a pyridine moiety. Exhibits anti-Trypanosoma cruzi activity (IC₅₀: <1 µM) due to dual -CF₃ groups enhancing target binding to CYP51 enzymes. The target compound lacks this pyridine-based scaffold, suggesting divergent therapeutic applications .
Cyclopentyl-Piperazine Derivatives ():
  • Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine feature a cyclopentyl-piperazine core.

Positional Isomerism of Trifluoromethyl Groups

  • 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine (): Positions the -CF₃ group on the benzyl substituent rather than the phenyl ring.
  • 1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-amine ():

    • Ortho-substituted -CF₃ creates steric hindrance, possibly destabilizing binding pockets that require planar aromatic interactions .

Pyridine-Containing Analogs

  • N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine ():
    • Replaces the phenyl ring with a pyridine, increasing polarity (PSA: ~45 Ų vs. ~35 Ų for the target compound).
    • Pyridine’s basic nitrogen may alter pharmacokinetics, such as hepatic clearance rates .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight Notable Properties/Activities Evidence ID
Target Compound 4-amino-3-CF₃-phenyl, piperidine 273.30 High lipophilicity, CNS potential -
1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl... 3-OCH₃ 249.35 Reduced metabolic stability
UDD Pyridine, piperazine, dual -CF₃ 468.44 Anti-T. cruzi (IC₅₀ <1 µM)
N-[(1R,3S)-3-isopropyl-3-({4-[3-CF₃-Ph]... Cyclopentyl, piperazine 468.20 p97 ATPase inhibition
1-{[3-CF₃-Ph]methyl}piperidin-4-amine Benzyl-CF₃ 258.29 Enhanced membrane permeability

Research Findings and Implications

  • Trifluoromethyl Position : Meta-substitution on the phenyl ring (target compound) optimizes electronic effects for receptor binding, while ortho-substitution () introduces steric clashes .
  • Ring System Flexibility : Piperidine derivatives (target compound) may exhibit broader biodistribution than rigid cyclopentyl-piperazine analogs () .
  • Metabolic Stability : The target compound’s -CF₃ group confers resistance to oxidative metabolism compared to methoxy analogs () .

Biological Activity

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine, with the CAS number 1154664-52-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20F3N3
  • Molecular Weight : 287.32 g/mol
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its structural components, particularly the piperidine ring and the trifluoromethyl group. These features contribute to its ability to interact with various biological targets, including enzymes and receptors.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can be crucial in conditions like cancer and neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other piperidine derivatives known for their neuroprotective effects .
  • Anticancer Activity : Recent studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction .

In Vitro Studies

Several studies have evaluated the compound's biological activity through in vitro assays:

StudyCell LineObserved EffectReference
Cytotoxicity AssayFaDu (hypopharyngeal tumor cells)Enhanced apoptosis compared to bleomycin
Enzyme InhibitionAChE and BuChESignificant inhibition observed
Antioxidant ActivityVarious modelsDemonstrated metal chelating properties

Case Studies

  • Cancer Therapy : In a study involving piperidine derivatives, this compound was tested against FaDu cells. The results indicated that this compound could induce apoptosis more effectively than standard treatments, highlighting its potential as an anticancer agent .
  • Neurodegenerative Disorders : The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for Alzheimer's disease therapy. Its structural modifications enhance the selectivity and potency against these enzymes, which are critical in managing cognitive decline associated with Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine, and how is its purity validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution or reductive amination reactions. For example, react 4-nitro-3-(trifluoromethyl)aniline with N,N-dimethylpiperidin-4-amine under palladium-catalyzed coupling conditions, followed by nitro-group reduction . Alternative routes may involve alkylation of piperidine derivatives with trifluoromethylphenyl halides .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures.
  • Characterization : Validate using 1H^1H- and 13C^{13}C-NMR to confirm amine and trifluoromethyl group integration, mass spectrometry (HRMS) for molecular ion verification, and HPLC (≥98% purity) .

Q. What pharmacological targets are associated with this compound's structural analogs, and how are they identified?

  • Methodology :

  • Target Identification : Screen against GPCRs (e.g., opioid or serotonin receptors) using radioligand binding assays, as seen in studies of fentanyl analogs .
  • Mechanistic Studies : Assess inhibition of histone deacetylases (HDACs) via fluorogenic substrate assays, given the role of trifluoromethyl groups in enhancing binding affinity .
  • Validation : Cross-reference with databases like ChEMBL or PubChem BioAssay to identify structurally similar compounds with reported activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or piperidine ring) impact biological activity?

  • Methodology :

  • SAR Analysis : Synthesize derivatives (e.g., replacing trifluoromethyl with cyano or methoxy groups) and compare IC50_{50} values in target-specific assays. For example, pyrimidine analogs showed reduced antimalarial activity when bulky substituents were introduced .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to HDACs or opioid receptors, leveraging crystallographic data from related compounds .

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodology :

  • Batch Comparison : Analyze 1H^1H-NMR spectra for solvent artifacts (e.g., residual DMSO) or tautomerism. For piperidine derivatives, confirm chair conformer stability via VT-NMR (variable temperature) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons near the trifluoromethyl group .

Q. What computational strategies predict metabolic stability and cytochrome P450 interactions?

  • Methodology :

  • In Silico Tools : Apply Schrödinger’s QikProp to calculate CYP450 inhibition probabilities and MetaCore for metabolic pathway prediction.
  • Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS, referencing protocols for fentanyl analogs .

Q. How can enantiomeric purity be achieved and validated for chiral analogs of this compound?

  • Methodology :

  • Chiral Separation : Use Chiralpak AD-H columns with heptane/ethanol/isopropylamine mobile phases, optimized via DOE (design of experiments) .
  • Validation : Confirm enantiomer ratios using polarimetry or chiral HPLC coupled with circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.